molecular formula C8H5FN2O2 B13936541 5-Fluoro-6-hydroxy-4(3H)-quinazolinone

5-Fluoro-6-hydroxy-4(3H)-quinazolinone

Cat. No.: B13936541
M. Wt: 180.14 g/mol
InChI Key: KIHYKCCISHDTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-hydroxy-4(3H)-quinazolinone (CAS 2743412-63-5) is a fluorinated and hydroxylated derivative of the privileged quinazolinone heterocycle, making it a high-value building block in medicinal chemistry and drug discovery research. Quinazolinones are recognized as "privileged structures" in pharmacology due to their wide range of biological activities and presence in over 150 naturally occurring alkaloids . The core 4(3H)-quinazolinone structure is a bicyclic system featuring a benzene ring fused to a pyrimidine ring, with the specific substitutions at the 5 and 6 positions on the benzoid ring being critical for modulating its physicochemical properties and biological interactions . Researchers value this scaffold for its stability under various reaction conditions and its favorable lipophilicity, which can aid in penetrating biological barriers . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its structure is particularly relevant for constructing potential anticancer agents, as numerous quinazolinone derivatives are known to function as inhibitors of critical biological targets such as the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization . Beyond oncology, the quinazolinone core is investigated for its potential in applications including antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents . The presence of both fluorine and hydroxy groups on the ring system offers versatile sites for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies. The product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this chemical with appropriate precautions.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

5-fluoro-6-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13)

InChI Key

KIHYKCCISHDTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)F)O

Origin of Product

United States

Preparation Methods

Niementowski Synthesis

  • This classical method involves the condensation of anthranilic acid derivatives with formamide or acid amides at elevated temperatures (typically 120–130°C).
  • The reaction proceeds via an o-amidobenzamide intermediate, followed by cyclization and dehydration to form the quinazolinone ring.
  • This method is simple, efficient, and widely used for synthesizing 4(3H)-quinazolinone derivatives.

From Isatoic Anhydrides

  • Isatoic anhydride reacts readily with amines to form amide intermediates.
  • Subsequent cyclization under acidic conditions, often in the presence of formaldehyde, yields 1,2-dihydro-4(3H)-quinazolinones.
  • This route allows for functional group variation and is useful for synthesizing hydroxy-substituted quinazolinones.

Phosphoric Acid-Catalyzed Cyclocondensation

  • Cyclocondensation of β-ketoesters with o-aminobenzamides catalyzed by phosphoric acid can produce quinazolinones under metal- and oxidant-free conditions.
  • This method offers high selectivity and broad substrate compatibility, making it adaptable for fluorinated and hydroxylated derivatives.

Palladium-Catalyzed Cyclization and Cross-Dehydrogenative Coupling

  • Advanced methods include palladium-catalyzed cyclizations involving alkyne insertions and cross-dehydrogenative coupling reactions.
  • These methods enable the synthesis of complex fused quinazolinone derivatives with moderate to high yields.
  • Although more sophisticated, these approaches provide access to derivatives with enhanced biological properties.

Specific Preparation Methods for 5-Fluoro-6-hydroxy-4(3H)-quinazolinone

The synthesis of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone typically involves adaptations of the above general methods, with particular attention to introducing the fluorine atom at position 5 and the hydroxyl group at position 6.

Starting Materials

  • Anthranilic acid derivatives, especially 5-fluoroanthranilic acid, serve as the primary starting material.
  • The fluorine substitution is introduced via fluorinated anthranilic acid or related intermediates.
  • Hydroxylation at position 6 can be achieved either by starting from hydroxy-substituted precursors or by selective functional group transformations post-cyclization.

Niementowski-Type Cyclization

  • 5-Fluoroanthranilic acid is condensed with formamide or triethyl orthoacetate under heating (around 120–130°C).
  • The reaction proceeds through cyclization and dehydration to yield 5-fluoro-6-hydroxy-4(3H)-quinazolinone.
  • Phosphoric acid derivatives or other acidic catalysts may be used to facilitate cyclization and improve yields.
  • This method is favored for its straightforward procedure and reproducibility.

Cyclization from Isatoic Anhydride Derivatives

  • 5-Fluoroisatoic anhydride reacts with appropriate amines to form amide intermediates.
  • Acidic cyclization in the presence of formaldehyde or similar reagents yields the hydroxyquinazolinone scaffold.
  • This approach allows for mild reaction conditions and good control over substitution patterns.

Post-Synthetic Functional Group Modifications

  • Hydroxy groups on quinazolinones can be substituted or modified via electrophilic substitution reactions.
  • For example, treatment with phosphoryl chloride or thionyl chloride (in catalytic dimethylformamide) can convert hydroxy groups to chloro substituents, which can be reverted or further functionalized to regenerate the hydroxy group or introduce other functionalities.
  • These transformations are useful for fine-tuning the compound's properties.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Niementowski Synthesis 5-Fluoroanthranilic acid + formamide Formamide or triethyl orthoacetate; phosphoric acid derivatives Heating at 120–130°C 60–85 Simple, widely used, suitable for scale-up
Isatoic Anhydride Route 5-Fluoroisatoic anhydride + amines Acidic cyclization agents (e.g., formaldehyde, acids) Reflux in ethanol or acidic medium 55–80 Mild conditions, good control on substitution
Phosphoric Acid-Catalyzed Cyclocondensation β-Ketoesters + o-aminobenzamides Phosphoric acid Mild heating, metal-free 70–90 High selectivity, broad substrate scope
Palladium-Catalyzed Cyclization 3-Arylquinazolinones + alkynes Pd catalyst, oxidants (e.g., TBHP) One-pot, moderate temperature 43–80 Advanced, complex derivatives possible
Electrophilic Substitution Hydroxyquinazolinones Phosphoryl chloride, thionyl chloride, DMF catalyst Heating with chlorinating agents 75–89 Useful for functional group modification

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of the synthesized 5-Fluoro-6-hydroxy-4(3H)-quinazolinone.
  • Mass spectrometry (MS) provides molecular weight confirmation.
  • Infrared (IR) spectroscopy can verify functional groups such as hydroxyl and carbonyl.
  • Chromatographic techniques, including HPLC, are employed to assess purity and isolate the target compound.

Summary of Research Findings

  • The Niementowski synthesis remains the most straightforward and widely used method for preparing 5-Fluoro-6-hydroxy-4(3H)-quinazolinone, leveraging its robustness and scalability.
  • Isatoic anhydride-based methods offer milder reaction conditions and flexibility in substituent introduction.
  • Recent advances in metal-catalyzed cyclizations and metal-free phosphoric acid-catalyzed methods expand the synthetic toolbox, enabling access to more complex and diverse quinazolinone derivatives.
  • Functional group modifications post-synthesis allow fine-tuning of biological activity by altering substituents such as hydroxy or chloro groups.
  • These synthetic strategies are critical for exploring the compound’s therapeutic potential, especially in anticancer drug development.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-Fluoro-6-oxo-4(3H)-quinazolinone.

    Reduction: Formation of 6-Hydroxy-4(3H)-quinazolinone.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-hydroxy-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Fluoro-6-methoxy-4(3H)-quinazolinone
  • Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group at position 4.
  • Applications : Used in synthetic routes for heterocyclic derivatives but shows reduced solubility in aqueous media compared to the hydroxyl analog .
7-Fluoro-2-methyl-4(3H)-quinazolinone
  • Structural Difference : Fluorine at position 7 and a methyl group at position 2.
  • The fluorine’s position alters electronic effects on the aromatic system .
  • Applications : Explored as a scaffold for antimetabolites but lacks the hydroxyl group’s polar interactions .
7-Bromo-6-chloro-4(3H)-quinazolinone
  • Structural Difference : Bromine (Br) at position 7 and chlorine (Cl) at position 5.
  • However, these substituents may reduce metabolic stability compared to fluorine .
  • Applications : Investigated in halogen-rich environments for antimicrobial agents .
Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
  • Structural Difference : Triazole and dichlorophenyl groups appended to the core.
  • Impact : The triazole moiety enhances antifungal activity by targeting fungal cytochrome P450 enzymes. The dichlorophenyl group increases steric bulk, improving target specificity .
  • Applications : Commercial fungicide with broad-spectrum activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.